Acid Dissociation Constant (pKₐ) Defines Reactivity in Proton-Transfer and Crown-Ether Chemistry
The measured aqueous pKₐ of 2,4,6-trinitro-N-(4-nitrophenyl)aniline is 8.88, determined spectrophotometrically via its acid–base interaction with primary amines in benzene . This value is substantially lower (i.e., stronger acid) than that of the parent diphenylamine (pKₐ ≈ 25), a shift of approximately 16 orders of magnitude attributable to the four electron-withdrawing nitro groups. The pKₐ directly determines the fraction of deprotonated species available for complexation with crown ethers and governs the equilibrium position in amine-sensing applications.
| Evidence Dimension | Aqueous acid dissociation constant (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 8.88 (in water, 25 °C) |
| Comparator Or Baseline | Diphenylamine: pKₐ ≈ 25 (literature consensus value for unsubstituted diarylamine) |
| Quantified Difference | ΔpKₐ ≈ 16 (target is ~10¹⁶ times more acidic) |
| Conditions | Spectrophotometric determination in water; acid–base interaction with primary amines in benzene monitored at λmax 380 nm |
Why This Matters
A pKₐ near physiological pH makes this compound suitable for proton-transfer studies and amine-recognition systems where weaker acids (e.g., unsubstituted or dinitro derivatives) would remain fully protonated and unreactive.
